molecular formula C18H20N6OS B12131965 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)ace tamide

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)ace tamide

Cat. No.: B12131965
M. Wt: 368.5 g/mol
InChI Key: OGBAUBAGTZBPKQ-UHFFFAOYSA-N
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Description

“2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridyl and trimethylphenyl groups. Common reagents used in these reactions include hydrazine, pyridine derivatives, and acylating agents. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or refluxing.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thio groups.

    Reduction: Reduction reactions could target the triazole ring or the pyridyl group.

    Substitution: Substitution reactions might occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be explored as a potential drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes or interact with DNA, leading to various therapeutic effects. The molecular targets might include enzymes like cytochrome P450 or receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with known antifungal properties.

    Pyridyl Triazoles: Compounds with similar structures that exhibit diverse biological activities.

Uniqueness

What sets “2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,4,6-trimethylphenyl)acetamide” apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C18H20N6OS/c1-11-8-12(2)16(13(3)9-11)21-15(25)10-26-18-23-22-17(24(18)19)14-6-4-5-7-20-14/h4-9H,10,19H2,1-3H3,(H,21,25)

InChI Key

OGBAUBAGTZBPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)C

Origin of Product

United States

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